5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide
Description
5-(Bromomethyl)-1,4-dimethylimidazole hydrobromide is a brominated imidazole derivative with a molecular formula of C₆H₁₀Br₂N₂. The compound features a bromomethyl substituent at the 5-position and methyl groups at the 1- and 4-positions of the imidazole ring, stabilized by a hydrobromic acid counterion. Its synthesis typically involves bromination of a methyl-substituted imidazole precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions . This compound is of significant interest in medicinal chemistry and materials science due to its reactive bromomethyl group, which facilitates further functionalization in cross-coupling reactions or alkylation processes .
Properties
IUPAC Name |
5-(bromomethyl)-1,4-dimethylimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-5-6(3-7)9(2)4-8-5;/h4H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEGWAIPNNIRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide typically involves the bromination of 1,4-dimethylimidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane (CH₂Cl₂) and a catalyst like iron(III) bromide (FeBr₃) to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN₃) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidoimidazole, thiocyanatoimidazole, and alkoxyimidazole derivatives.
Oxidation Reactions: Products include imidazole carboxylic acids and imidazole ketones.
Reduction Reactions: Products include methylimidazole and other reduced imidazole derivatives.
Scientific Research Applications
5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in the development of metal complexes for biological applications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA and RNA, affecting their function and stability.
Comparison with Similar Compounds
Table 2: Physicochemical Properties
Key Observations:
- Thermal Stability : Imidazole derivatives (e.g., 5-(Bromomethyl)-1,4-dimethylimidazole hydrobromide) generally exhibit higher thermal stability compared to pyridine analogs, as evidenced by their higher decomposition temperatures .
- Solubility: Hydrobromide salts (e.g., 5-(Bromomethyl)-1,4-dimethylimidazole hydrobromide) show improved solubility in polar solvents like methanol and water compared to neutral bromo analogs .
Research Findings and Challenges
- Synthetic Efficiency : While 5-(Bromomethyl)-1,4-dimethylimidazole hydrobromide can be synthesized in ~65% yield, competing bromination pathways (e.g., dibromination) require stringent temperature control .
- Toxicity : Brominated imidazoles may exhibit higher cytotoxicity compared to chlorinated analogs, necessitating careful handling in biological applications .
Biological Activity
5-(Bromomethyl)-1,4-dimethylimidazole;hydrobromide is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
- Molecular Formula : C6H9BrN2
- Molecular Weight : 203.06 g/mol
- CAS Number : 2408969-35-5
This compound is characterized by its imidazole ring, which is known for conferring various pharmacological properties.
Biological Activities
- Antimicrobial Activity :
- Anti-inflammatory Properties :
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Neurotransmitter Modulation :
- The compound has been explored for its potential role in modulating neurotransmitter systems. It may interact with receptors involved in the reuptake of monoamines, which are crucial for mood regulation . This interaction could position it as a candidate for further development in treating mood disorders.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on various imidazole derivatives demonstrated that compounds similar to this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties. The mechanism was attributed to the disruption of bacterial cell membranes .
Case Study: Anti-inflammatory Mechanism
In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines in human monocytes. This effect was measured using ELISA assays where concentrations of TNF-alpha and IL-6 were markedly decreased upon treatment with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
